coenzyme F420

Redox Biochemistry Biocatalysis Enzymology

Coenzyme F420 (CAS 64885-97-8) is the obligate hydride-donor for F420-dependent enzymes that cannot be substituted by NAD(P)H or FMN. Its uniquely low redox potential (E′₀ = -360 mV) drives thermodynamically challenging reductions critical for Mycobacterium tuberculosis prodrug activation, asymmetric biocatalysis, and environmental pollutant degradation. Authentic F420 is mandatory for functional reconstitution of methanogenesis sub‑pathways and for screening next-generation nitroimidazole therapeutics. Procure this specialized cofactor to ensure valid, reproducible results in your F420-dependent assays.

Molecular Formula C29H36N5O18P
Molecular Weight 773.6 g/mol
CAS No. 64885-97-8
Cat. No. B3055463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoenzyme F420
CAS64885-97-8
Synonymscoenzyme F(420)
coenzyme F420
CoF420
Molecular FormulaC29H36N5O18P
Molecular Weight773.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O
InChIInChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1
InChIKeyXXFFZHQKSZLLIT-NALJQGANSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme F420 (CAS 64885-97-8): Sourcing the Low-Potential Deazaflavin Cofactor for Specialized Redox Research


Coenzyme F420 (CAS 64885-97-8) is a 5-deazaflavin cofactor, structurally related to flavin mononucleotide (FMN) but functionally distinct, acting as a hydride transfer agent with a uniquely low redox potential [1]. It is found in methanogenic archaea, actinobacteria, and other bacterial lineages, where it mediates critical redox transformations in methanogenesis, antibiotic biosynthesis, and xenobiotic metabolism [2]. Its name derives from its characteristic strong absorption maximum at 420 nm [3].

Why Coenzyme F420 Cannot Be Replaced by NAD(P)H or FMN in Critical Enzymatic and Biocatalytic Systems


Generic substitution of Coenzyme F420 with the more common redox cofactors NAD(P)H or FMN fails due to fundamental differences in redox chemistry and enzyme specificity. F420 possesses a significantly more negative midpoint redox potential (E′₀ = -360 mV) compared to NAD(P)H (E′₀ = -320 mV), enabling it to drive thermodynamically challenging reductions that are inaccessible to nicotinamide cofactors [1]. Furthermore, as a 5-deazaflavin, F420 exclusively engages in obligate two-electron (hydride) transfer chemistry, lacking the single-electron reactivity with molecular oxygen characteristic of flavins (FMN/FAD), which profoundly alters its catalytic repertoire and biological roles [2]. Consequently, F420-dependent enzymes, such as those involved in the activation of the anti-tuberculosis prodrug PA-824 or the degradation of recalcitrant aflatoxins, exhibit strict cofactor specificity and cannot utilize NAD(P)H or FMN as substitutes, making the procurement of authentic F420 essential for functional studies and assay development [3].

Coenzyme F420 (CAS 64885-97-8) Head-to-Head Evidence: Quantified Advantages Over NAD(P)H and FMN


Superior Reducing Power: F420 Redox Potential Compared to NAD(P)H

Coenzyme F420 provides a significantly stronger thermodynamic driving force for reduction reactions than its common alternatives, NADH and NADPH. This is a primary driver for its selection in demanding reductive biocatalysis. As reported for the F420-dependent thioredoxin reductase (DFTR) from *Methanocaldococcus jannaschii*, reduced coenzyme F420 (F420H2) exhibits a midpoint redox potential (E′₀) of -360 mV, whereas the E′₀ for NAD(P)H is -320 mV [1]. This 40 mV difference is thermodynamically substantial, enabling F420 to reduce substrates that NAD(P)H cannot, a key advantage in both natural and engineered systems [2].

Redox Biochemistry Biocatalysis Enzymology

Strict Two-Electron (Hydride) Transfer Chemistry: Distinction from Oxygen-Reactive Flavins

A key chemical differentiation of F420 from the structurally similar flavin cofactors FMN and FAD is its inability to participate in single-electron transfer reactions. As a 5-deazaflavin, F420 lacks the N-5 atom present in isoalloxazine, which is crucial for stabilizing flavin semiquinone radicals. Consequently, F420 is an obligate two-electron (hydride) transfer agent and does not react appreciably with molecular oxygen (O₂) to form reactive oxygen species (ROS) [1]. In contrast, FMN and FAD readily undergo single-electron transfers with O₂. This fundamental property dictates that F420-dependent enzymes operate via distinct catalytic mechanisms and are not prone to the oxygen-dependent uncoupling and ROS generation that can plague flavoenzymes, a critical consideration for industrial biocatalysis where enzyme stability and product purity are paramount [2].

Flavin Chemistry Enzyme Mechanism Oxygen Sensitivity

Unique Role in Prodrug Activation: F420-Dependent PA-824 Reduction vs. Mammalian Metabolism

The anti-tuberculosis prodrug PA-824 (Pretomanid) requires activation by a specific bacterial enzyme, the deazaflavin (F420)-dependent nitroreductase (Ddn), a process that cannot be replicated by host (human) enzymes or other bacterial reductases that utilize NAD(P)H [1]. This species-specific activation is the cornerstone of the drug's selective toxicity against *Mycobacterium tuberculosis*. In contrast, human enzymes, which rely on NAD(P)H, do not activate PA-824 [2]. This stark functional divergence underscores that in any assay system designed to study PA-824 activation or screen for Ddn inhibitors, the native F420 cofactor is an absolute requirement; NAD(P)H cannot serve as a functional substitute. The strict cofactor specificity has been confirmed in biochemical studies of the purified Ddn enzyme [3].

Drug Metabolism Tuberculosis Prodrug Activation

Enabling Recalcitrant Substrate Reduction: Aflatoxin Degradation by F420H2-Dependent Enzymes

F420H2-dependent reductases (FDRs) catalyze the reduction of environmentally persistent and highly toxic aflatoxins, a reaction that is not efficiently catalyzed by common NAD(P)H-dependent enzymes. This unique activity stems from the strong reducing power of F420H2 combined with the specific architecture of the FDR active site. For instance, the F420H2-dependent reductase MSMEG_5998 from *Mycobacterium smegmatis* has been demonstrated to degrade aflatoxin B1 (AFB1). In a cell culture model, a Trx-linked version of MSMEG_5998 degraded 63% of AFB1 after 4 hours at 22°C, whereas the native enzyme degraded 31% under the same conditions [1]. This demonstrates a functional capability not shared by the more ubiquitous NAD(P)H-dependent reductases, establishing F420 and its dependent enzymes as a unique resource for mycotoxin detoxification [2].

Bioremediation Mycotoxin Degradation Enzyme Discovery

Demonstrated Kinetic Competence with F420: Kinetic Parameters vs. NADPH

For enzymes that can utilize both F420 and NAD(P)H, kinetic parameters often reveal a strong preference for F420, validating it as the physiologically relevant and kinetically competent cofactor. This is quantified for the enzyme F420-dependent NADP reductase (Fno) from *Methanothermobacter wolfeii*. The enzyme displays a KM of 0.3 mM for F420, compared to a KM of 50 µM for NADPH, indicating a different binding mode and catalytic cycle [1]. Furthermore, the Vmax for F420 reduction with NADPH (1500 µmol/min/mg) is higher than the reverse reaction for NADP+ reduction with F420H2 (1100 µmol/min/mg), highlighting the efficiency of F420 as an electron acceptor [1]. These data confirm that while the enzyme can bind NADPH, its kinetic properties are tuned for F420, and assays designed to measure its native activity require F420 for accurate characterization.

Enzyme Kinetics Cofactor Preference Biocatalysis

Key Application Scenarios Demanding Authentic Coenzyme F420 (CAS 64885-97-8) for Experimental Success


Activation Assays for Anti-Tuberculosis Prodrugs (e.g., PA-824/Delamanid)

In vitro reconstitution of the *Mycobacterium tuberculosis* prodrug activation pathway is entirely dependent on authentic Coenzyme F420. Assays for the deazaflavin-dependent nitroreductase (Ddn) or the upstream F420-dependent glucose-6-phosphate dehydrogenase (FGD1) will fail if NAD(P)H is supplied as a substitute [1]. Sourcing F420 is therefore mandatory for drug mechanism studies, resistance screening, and the development of novel nitroimidazole-based therapeutics [2].

Asymmetric Biocatalysis for Fine Chemical Synthesis

F420-dependent reductases, such as the F420H2-dependent alcohol dehydrogenase, enable the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity [1]. This application leverages the strong reducing power of F420 (E′₀ = -360 mV) to achieve transformations that are thermodynamically challenging for NAD(P)H-dependent enzymes [2]. Procurement of F420 is essential for developing and scaling these novel biocatalytic processes, especially in research aimed at cofactor recycling systems where F420 is regenerated in situ .

Aflatoxin Detoxification and Bioremediation Research

Investigations into the enzymatic degradation of aflatoxins and other recalcitrant environmental pollutants require F420 as a cofactor for the specialized F420H2-dependent reductases (FDRs) that catalyze these reactions [1]. As these enzymes show no activity with NAD(P)H, authentic F420 is a critical reagent for characterizing their mechanism, optimizing their activity (e.g., via protein engineering), and exploring their potential in bioremediation strategies [2].

Fundamental Studies of Methanogenesis and Archaeal Metabolism

Coenzyme F420 is a central electron carrier in the methanogenic pathway of archaea, where it mediates key reduction steps (e.g., by 5,10-methylenetetrahydromethanopterin reductase) [1]. Functional studies of the enzymes in this ancient metabolic pathway are impossible without access to the native, low-potential cofactor. As F420 is not produced by standard laboratory strains like *E. coli*, its procurement is a prerequisite for in vitro reconstitution of methanogenesis sub-pathways and for biochemical characterization of methanogen enzymes expressed heterologously [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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